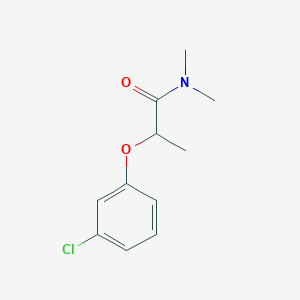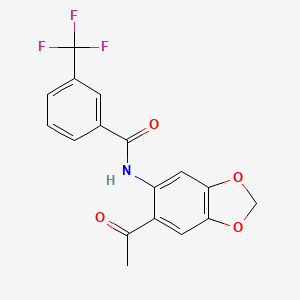
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide, also known as BTD-001, is a novel small molecule that has been extensively studied for its potential application in various scientific research fields. BTD-001 is a highly selective and potent inhibitor of a specific protein kinase, which plays a crucial role in many cellular signaling pathways.
作用机制
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide selectively inhibits the activity of a specific protein kinase, which is involved in many cellular signaling pathways. By inhibiting this protein kinase, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide can modulate the activity of downstream signaling molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide depend on the specific cellular signaling pathways that are affected by its inhibition of the protein kinase. In cancer cells, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been shown to inhibit cell proliferation and induce cell death. In inflammation, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been shown to reduce the production of inflammatory cytokines. In neurodegenerative diseases, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the advantages of using N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide in lab experiments is its high selectivity and potency. N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide specifically targets a single protein kinase, which reduces the potential for off-target effects. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been shown to be effective in various preclinical models, which suggests its potential for translation to clinical trials.
One limitation of using N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide in lab experiments is its cost and availability. N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide is a novel small molecule that is not yet commercially available, which limits its accessibility to researchers. Additionally, the synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide requires specialized equipment and expertise, which may not be available in all research settings.
未来方向
For the research and development of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide include clinical trials to evaluate its safety and efficacy, as well as the development of more potent and selective inhibitors of the protein kinase targeted by N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide.
合成方法
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide involves a series of chemical reactions, which can be performed in a laboratory setting. The starting material is 6-acetyl-1,3-benzodioxole, which is reacted with trifluoromethylbenzoyl chloride in the presence of a base to yield N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be further improved by recrystallization or chromatography.
科学研究应用
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential application in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. The protein kinase that N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide inhibits is known to be involved in many cellular signaling pathways that are dysregulated in these diseases. Therefore, N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has been tested in preclinical studies as a potential therapeutic agent for these diseases.
属性
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c1-9(22)12-6-14-15(25-8-24-14)7-13(12)21-16(23)10-3-2-4-11(5-10)17(18,19)20/h2-7H,8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCPHQAIRJUGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)
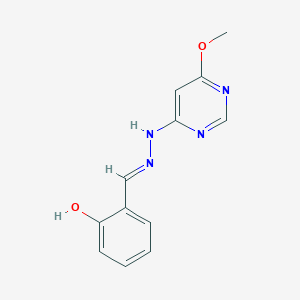
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)
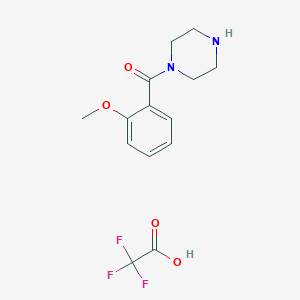
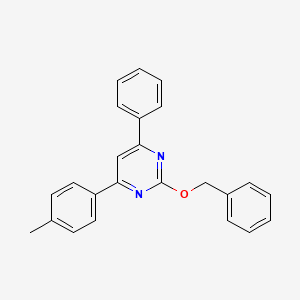
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)
![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)

